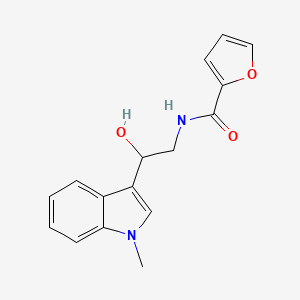
N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide” is a compound that contains an indole moiety . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest due to their biological significance . A related compound, N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, was obtained in high yield in the reaction between tryptamine and naproxen .Molecular Structure Analysis
The molecular structure of indole derivatives can be analyzed using various spectroscopic techniques. For instance, 1H-NMR, 13C-NMR, UV, IR, and mass spectral data were used to analyze and characterize a synthesized naproxen derivative .Chemical Reactions Analysis
The chemical reactions involving indole derivatives can be complex and varied. The title compound was obtained in high yield in the reaction between tryptamine and naproxen .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be determined using various analytical techniques. For example, the molecular formula, yield, melting point, FT-IR, 1H-NMR, ESI-MS, and calculated elemental analysis were reported for a related compound .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study by Phutdhawong et al. (2019) explores the synthesis of derivatives from furfuryl alcohol, including a compound structurally similar to N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide. This derivative demonstrated potent biological activity with significant cytotoxicity against cancer cell lines, suggesting potential anticancer applications.
Biobased Polymer Synthesis
Yi Jiang et al. (2014) conducted research on 2,5-Bis(hydroxymethyl)furan, a compound related to furan-2-carboxamide derivatives, for synthesizing biobased polyesters. This highlights the role of such derivatives in the development of environmentally friendly materials in the polymer industry.
Antibacterial Properties
H. Patel's 2020 study on furan ring-containing organic ligands shows the antibacterial activity of these compounds. Such derivatives can potentially be developed into new antibacterial agents.
Influenza A Virus Inhibition
The study by Yu Yongshi et al. (2017) on furan-carboxamide derivatives reveals their potential as novel inhibitors of lethal H5N1 influenza A virus, indicating a promising avenue for antiviral drug development.
Polymer Industry Applications
The work by M. Narita et al. (1971) on N-substituted maleimide adducts of furan illustrates the use of furan derivatives in the synthesis of functional polymers, underscoring their significance in material science and engineering.
Wirkmechanismus
Target of Action
The compound N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives, including this compound, is complex and depends on the specific targets they interact with . These compounds are known to interact with their targets, causing changes that can lead to various biological effects
Biochemical Pathways
Indole derivatives can affect various biochemical pathways . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of the compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Indole derivatives are known to have various biologically vital properties . .
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)furan-2-carboxamide are largely determined by its indole nucleus. This nucleus binds with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-18-10-12(11-5-2-3-6-13(11)18)14(19)9-17-16(20)15-7-4-8-21-15/h2-8,10,14,19H,9H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYQDUYLHIIIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
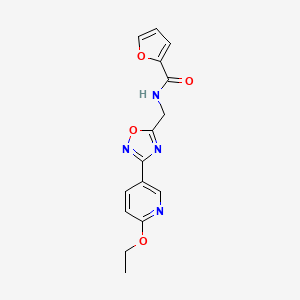
![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2743620.png)
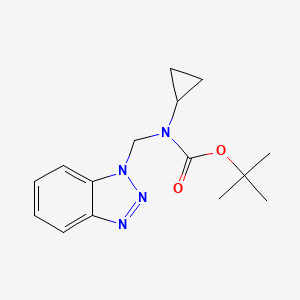
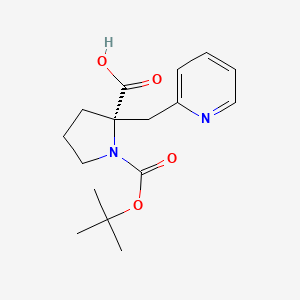
![N-butan-2-yl-2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2743626.png)
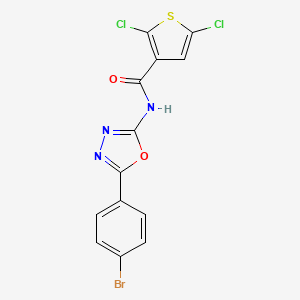
![2-[1-(Azetidin-3-yl)piperidin-4-yl]ethanol;dihydrochloride](/img/structure/B2743631.png)

![6-[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2743635.png)
![3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2743636.png)

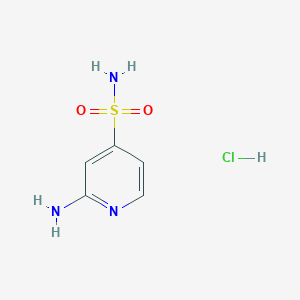
![Tert-butyl 2-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2743639.png)
![Methyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B2743640.png)
